![molecular formula C9H8F3N3O2S2 B1305189 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide CAS No. 630111-78-3](/img/structure/B1305189.png)

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide

説明

Synthesis Analysis

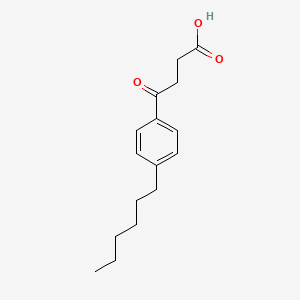

The synthesis of 5-aryl-thiophene derivatives bearing a sulfonamide moiety has been achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between aryl boronic acids or esters and 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method has proven to be a convenient approach for generating a variety of thiophene sulfonamide derivatives with different substitution patterns, which significantly affect their biological activities .

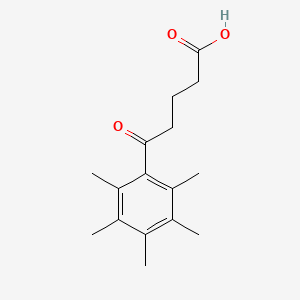

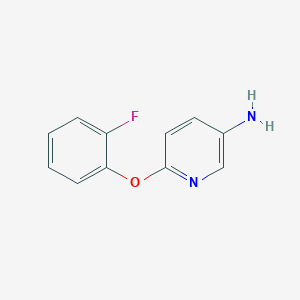

Molecular Structure Analysis

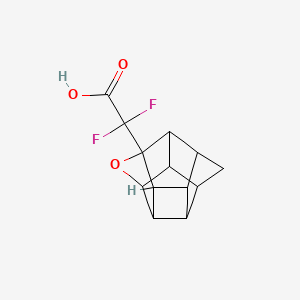

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was elucidated using FT-IR and 1H NMR spectroscopy . Additionally, quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict the molecular structure and vibrational frequencies of related compounds .

Chemical Reactions Analysis

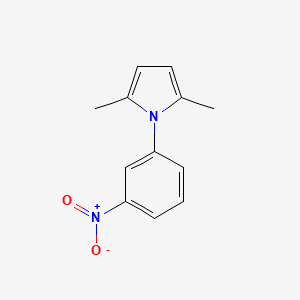

Sulfonamide derivatives have been shown to participate in various chemical reactions. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yielded a sulfonamide compound, which could further react with different reagents to form a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidinethiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like trifluoromethyl groups can affect properties such as dipole moment and hyperpolarizability . The electronic properties, such as frontier molecular orbitals, chemical hardness, and electrophilicity, have been calculated to understand the reactivity of these compounds .

Biological Activity

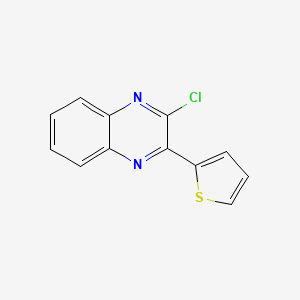

The synthesized thiophene sulfonamide derivatives have been evaluated for various biological activities. For instance, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, and most compounds exhibited positive hemolytic activity . Additionally, metal complexes of pyrazole-based sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isozymes I and II more effectively than the free ligand and standard control compounds . Furthermore, novel polyfluoro substituted pyrazoline type sulfonamides have been designed and demonstrated significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes .

Case Studies

The case studies in the provided papers focus on the synthesis and biological evaluation of sulfonamide derivatives. For example, the urease inhibition and hemolytic activities of various thiophene sulfonamide derivatives were investigated, revealing the influence of different substituents on the aromatic ring . Another study involved the synthesis of metal complexes of pyrazole-based sulfonamides and their in vitro inhibition of human carbonic anhydrase isozymes, which showed enhanced activity compared to the free ligand . These studies provide valuable insights into the structure-activity relationships of sulfonamide derivatives.

科学的研究の応用

-

Pharmaceutical Research

- The compound “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” has been identified . Although it’s not the exact compound you’re asking about, it shares a similar structure and could potentially have similar applications.

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

-

Organic Synthesis

- A practical synthetic method for functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported . This includes the synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole .

- The methods involve the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the 5-position through lithiation and trapping with a series of electrophiles .

- The results of this research provide a scalable synthesis and efficient distillation-based separation of these compounds .

-

Cancer Research

- Pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme . The colony-stimulating factor-1 receptor (CSF-1R) has been identified as a druggable target .

- The specific methods of application or experimental procedures were not detailed in the source .

-

Material Science

- In the development of organic light-emitting diodes (OLEDs), trifluoromethyl-containing pyrazoles have found applications due to their luminescent properties.

- The specific methods of application or experimental procedures were not detailed in the source.

-

Antimicrobial Research

-

Chemical Synthesis

-

Antifungal Research

-

Agricultural Research

Safety And Hazards

The safety data sheet for a similar compound “5-methyl-3-(trifluoromethyl)-1H-pyrazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUINHXMHMCDGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333069 | |

| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide | |

CAS RN |

630111-78-3 | |

| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)